![molecular formula C11H17BClNO2 B1458492 (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride CAS No. 1704073-39-1](/img/structure/B1458492.png)
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride
Overview
Description
“(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C11H17BClNO2 . It is a derivative of boronic acid, which is a class of compounds that have been widely studied in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride” is represented by the molecular formula C11H17BClNO2 . The average mass is 241.522 Da and the monoisotopic mass is 241.104080 Da .Scientific Research Applications
Desymmetrization Studies
It is used in studies involving the desymmetrization of meso-cyclic compounds. This process is key in creating single enantiomers from symmetric substrates, which is highly valuable in the production of enantioselective drugs.
Each of these applications demonstrates the versatility and importance of “(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride” in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and material science. The compound’s ability to participate in various chemical reactions makes it a valuable asset for researchers aiming to develop new compounds with potential applications in various industries .
Future Directions
properties
IUPAC Name |
[4-[1-(cyclopropylamino)ethyl]phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c1-8(13-11-6-7-11)9-2-4-10(5-3-9)12(14)15;/h2-5,8,11,13-15H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXXRBYMTVSPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)NC2CC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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